molecular formula C22H23N5O3 B2794274 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-85-0

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2794274
Numéro CAS: 540502-85-0
Poids moléculaire: 405.458
Clé InChI: KNOJSTXMSXWTAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:

  • A triazolo[1,5-a]pyrimidine core with a 4,7-dihydro configuration.
  • Substituents:
    • 4-Ethoxyphenyl at position 5.
    • Methyl at position 3.
    • Carboxamide at position 6, linked to a 2-methoxyphenyl group.

Synthesis methodologies for related triazolopyrimidines emphasize green chemistry principles, such as the use of water-ethanol solvent systems and recyclable catalysts (e.g., 4,4’-trimethylenedipiperidine) to achieve high yields (75–90%) .

Propriétés

IUPAC Name

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOJSTXMSXWTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H25N5O3
  • Molecular Weight : 407.474 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a triazole ring fused with a pyrimidine system. The ethoxy and methoxy substituents enhance its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the triazolopyrimidine core.
  • Substitution Reactions : Modifying the aromatic rings to introduce various functional groups.
  • Purification Techniques : Employing chromatography to isolate the desired product with high purity.

Anticancer Activity

Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.

In vitro studies have shown that similar triazolopyrimidine derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study 1: Anticancer Screening

A comparative study assessed the anticancer efficacy of several triazolopyrimidine derivatives against MCF-7 cells. The results revealed that derivatives with similar structural features to our compound showed cytotoxic effects with IC50 values ranging from 15 to 25 μM .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were screened against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL, indicating promising antibacterial potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes such as topoisomerases or kinases involved in DNA replication and cell cycle regulation.
  • Receptor Interaction : Potential binding to specific receptors could modulate cellular signaling pathways leading to apoptosis or cell cycle arrest.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Substituents (Positions) Melting Point (°C) Yield (%) Biological Activity/Notes References
Target Compound 7-(4-Ethoxyphenyl), 5-Methyl, N-(2-Methoxyphenyl)carboxamide N/A N/A Hypothesized antibacterial/kinase inhibition based on analogs
5j () 7-(3,4,5-Trimethoxyphenyl), 5-Methyl, N-(4-Nitrophenyl)carboxamide 319.9–320.8 43 Not specified; nitro group may enhance electron-withdrawing effects
5k () 7-(3,4,5-Trimethoxyphenyl), 5-Methyl, N-(4-Bromophenyl)carboxamide 280.1–284.3 54 Bromine substituent could improve lipophilicity
5l () 7-(3,4,5-Trimethoxyphenyl), 5-Methyl, N-(3-Hydroxy-4-Methoxyphenyl)carboxamide 249.7–250.3 56 Hydroxy group may increase solubility but reduce membrane permeability
Compound 1 () 7-(4-Isopropylphenyl), 5-Methyl, N-(Benzylthio)carboxamide N/A 75–79 Antibacterial activity against Enterococcus faecium; benzylthio enhances hydrophobicity
667902-79-6 () 7-(2-Methoxyphenyl), 5-Methyl, N-(4-Methoxyphenyl)carboxamide, 2-(2-Thienyl) N/A N/A Thienyl group introduces π-π stacking potential
UCB-FcRn-84 () 7-(3-Fluorophenyl), 5-Methyl, Acetyl group at position 6 N/A N/A Binds neonatal Fc receptor; fluorophenyl enhances metabolic stability

Substituent Effects on Physicochemical Properties

  • Fluorophenyl (): Fluorine substitution improves metabolic stability and binding affinity due to electronegativity and small atomic radius .
  • Benzylthio (): Enhances hydrophobic interactions in antibacterial activity but may reduce solubility .
  • Position 2/5 Modifications :

    • Methyl at Position 5 (Common) : A conserved feature across analogs, likely contributing to structural stability and moderate steric bulk .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.